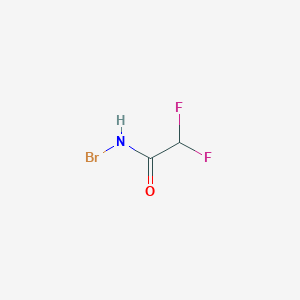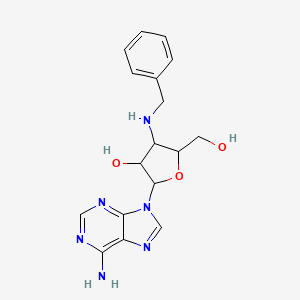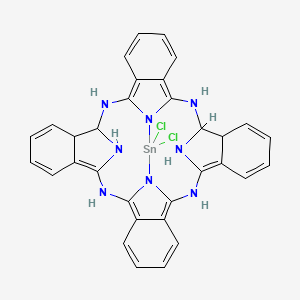![molecular formula C27H42N2O5S B14791322 (16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ixabepilone is a semi-synthetic analog of epothilone B, a natural compound produced by the myxobacterium Sorangium cellulosum. It was developed by Bristol-Myers Squibb and is marketed under the trade name Ixempra. Ixabepilone is primarily used as a chemotherapeutic agent for the treatment of metastatic or locally advanced breast cancer, particularly in cases where the cancer is resistant to other treatments such as anthracyclines and taxanes .
準備方法
The synthesis of ixabepilone involves several steps, starting from the natural product epothilone B. The process includes:
Epoxidation: Epothilone B undergoes epoxidation to introduce an epoxide group.
Lactam Formation: The epoxide is then converted into a lactam through a series of reactions involving nucleophilic attack and ring closure.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s stability and pharmacokinetic properties
Industrial production methods for ixabepilone typically involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Ixabepilone undergoes several types of chemical reactions, including:
Oxidation: Ixabepilone can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, which may enhance or modify the compound’s therapeutic properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ixabepilone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Ixabepilone serves as a model compound for studying the synthesis and modification of complex natural products.
Biology: It is used to investigate the mechanisms of microtubule stabilization and the role of microtubules in cell division.
Medicine: Ixabepilone is primarily used as a chemotherapeutic agent for treating breast cancer. .
Industry: The compound’s synthesis and production methods are of interest for developing efficient industrial processes for producing complex pharmaceuticals
作用機序
Ixabepilone exerts its effects by binding to the beta-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is essential for cell division. As a result, ixabepilone effectively arrests the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death). This mechanism is similar to that of taxanes, but ixabepilone has shown efficacy in taxane-resistant cancers due to its ability to bind to different sites on the microtubules .
類似化合物との比較
Ixabepilone belongs to the class of microtubule inhibitors, which includes other compounds such as:
Paclitaxel: A well-known taxane that also stabilizes microtubules but is often less effective in resistant cancers.
Docetaxel: Another taxane with a similar mechanism of action but different pharmacokinetic properties.
Vincristine: A vinca alkaloid that destabilizes microtubules, leading to cell cycle arrest.
Vinblastine: Another vinca alkaloid with similar properties to vincristine
What sets ixabepilone apart is its low susceptibility to common mechanisms of drug resistance, such as overexpression of efflux transporters and mutations in beta-tubulin. This makes it a valuable option for treating cancers that are resistant to other microtubule inhibitors .
特性
分子式 |
C27H42N2O5S |
|---|---|
分子量 |
506.7 g/mol |
IUPAC名 |
(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/t15?,17?,20?,21?,22?,24?,27-/m1/s1 |
InChIキー |
FABUFPQFXZVHFB-MHYLQRKHSA-N |
異性体SMILES |
CC1CCC[C@@]2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
正規SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)

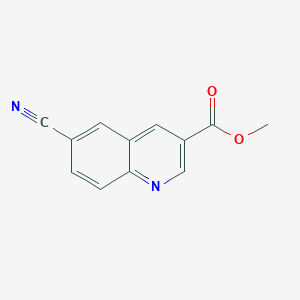
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
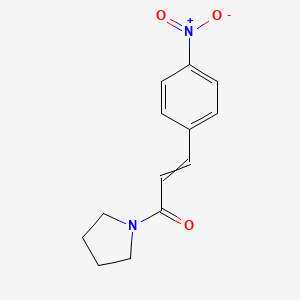
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
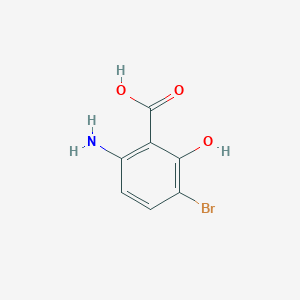
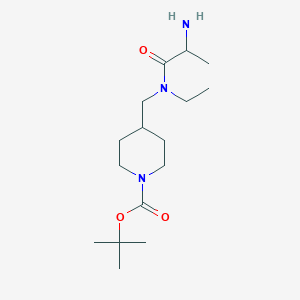
![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)
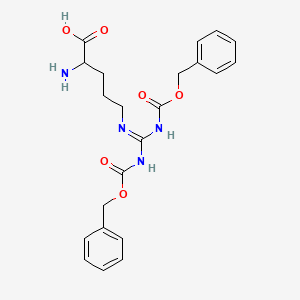
![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
